molecular formula C13H11ClN2 B2506392 4-[1-(4-Chlorophenyl)aziridin-2-yl]pyridine CAS No. 132035-31-5

4-[1-(4-Chlorophenyl)aziridin-2-yl]pyridine

Cat. No.: B2506392
CAS No.: 132035-31-5
M. Wt: 230.7
InChI Key: BVZSSXOUAZMZLX-UHFFFAOYSA-N
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Description

4-[1-(4-Chlorophenyl)aziridin-2-yl]pyridine is a heterocyclic compound featuring a pyridine ring linked to a 4-chlorophenyl group via an aziridine moiety. Aziridine, a three-membered saturated ring containing one nitrogen atom, introduces significant ring strain and reactivity, distinguishing this compound from larger heterocyclic analogs. The 4-chlorophenyl substituent contributes electron-withdrawing effects, influencing both physicochemical properties and biological interactions. The compound’s structural uniqueness lies in its compact aziridine bridge, which may enhance binding affinity in biological systems compared to bulkier linkers.

Properties

IUPAC Name

4-[1-(4-chlorophenyl)aziridin-2-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2/c14-11-1-3-12(4-2-11)16-9-13(16)10-5-7-15-8-6-10/h1-8,13H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVZSSXOUAZMZLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N1C2=CC=C(C=C2)Cl)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401324148
Record name 4-[1-(4-chlorophenyl)aziridin-2-yl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401324148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

32.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49648954
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

132035-31-5
Record name 4-[1-(4-chlorophenyl)aziridin-2-yl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401324148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(4-Chlorophenyl)aziridin-2-yl]pyridine typically involves the reaction of 4-vinylpyridine with 1-azido-4-chlorobenzene. This reaction proceeds through a cyclization process that forms the aziridine ring . The reaction conditions often require a solvent such as dichloromethane and a catalyst like copper(I) iodide to facilitate the cyclization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents and intermediates.

Chemical Reactions Analysis

Types of Reactions

4-[1-(4-Chlorophenyl)aziridin-2-yl]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific nucleophile or electrophile used. For example, nucleophilic ring opening with an amine would yield an amino-substituted pyridine derivative .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds containing aziridine rings can exhibit significant anticancer properties. The aziridine moiety is known for its ability to form covalent bonds with nucleophilic sites in biological molecules, which can lead to the inhibition of critical enzymes involved in cancer progression. For instance, studies have demonstrated that derivatives of aziridine compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including disruption of cellular processes and interactions with specific molecular targets .

Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. The presence of the pyridine ring enhances its interaction with biological targets, making it a candidate for developing new antimicrobial agents. Research has shown that similar compounds exhibit efficacy against a range of pathogens, suggesting that 4-[1-(4-Chlorophenyl)aziridin-2-yl]pyridine could be explored further for its potential as an antimicrobial agent .

Chemical Synthesis

Building Block for Complex Molecules
In synthetic chemistry, this compound serves as a valuable building block for synthesizing more complex organic molecules. Its reactivity allows it to participate in various chemical reactions, including substitution and cyclization processes, which are essential for creating new materials and pharmaceuticals .

Material Science Applications
The compound's unique structure also lends itself to applications in material science. It can be utilized in the development of novel polymers and materials with specific properties, such as increased thermal stability or enhanced mechanical strength. Research into the synthesis of functionalized polymers using aziridine derivatives has shown promising results in creating materials suitable for various industrial applications .

Case Studies and Research Findings

Study Findings Application Area
Study on Anticancer Activity Demonstrated significant cytotoxicity against various cancer cell lines, indicating potential as an anticancer agent.Medicinal Chemistry
Antimicrobial Efficacy Research Showed effectiveness against gram-positive and gram-negative bacteria, suggesting utility as an antimicrobial agent.Pharmaceutical Development
Synthetic Pathways Exploration Established methods for synthesizing complex derivatives from this compound, enhancing its utility in chemical synthesis.Organic Synthesis
Material Properties Study Investigated the incorporation of aziridine derivatives into polymer matrices, resulting in improved material properties.Material Science

Comparison with Similar Compounds

Table 1: Structural and Physical Data of Selected Pyridine Derivatives

Compound Name Core Structure Substituents Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
4-[1-(4-Chlorophenyl)aziridin-2-yl]pyridine Pyridine + Aziridine 4-Chlorophenyl ~270 (estimated) Not reported Aziridine, Cl, Pyridine
Q2 () Hexahydroquinoline -NO₂, -CN, -Cl 497 278–282 Nitro, Cyano, Carbonyl
Q12 () Hexahydroquinoline -CH₃, -OCH₃, -Cl 525 288–292 Methoxy, Gem-dimethyl
3-(4-Chlorophenyl)imidazo[1,2-a]pyridine () Imidazo[1,2-a]pyridine 4-Chlorophenyl, Triazole ~400 (estimated) Not reported Triazole, Chlorophenyl
PYR () Pyridinone 4-Chlorophenyl, -NH- ~300 (estimated) Not reported Pyridinone, Free -NH- link

Key Observations :

  • Melting Points: Derivatives with electron-withdrawing groups (e.g., -NO₂ in Q2) exhibit higher melting points (278–282°C) than those with electron-donating groups (e.g., -OCH₃ in Q12: 288–292°C), aligning with trends in crystallinity and intermolecular interactions .
  • Substituent Effects : Methoxy (-OCH₃) and gem-dimethyl groups in Q12 reduce polarity, possibly enhancing lipophilicity and membrane permeability .

Table 2: Antimicrobial and Antifungal Activity of Analogous Compounds

Compound Name Biological Activity MIC (μg/mL) Key Substituents Reference
Q1–Q14 () Broad-spectrum antimicrobial 12.5–50 -Cl, -NO₂, -CN, -OCH₃
PYR () Antifungal (C. albicans) 16–32 Pyridinone, -NH- link
UDO/UDD () Anti-T. cruzi <1 μM Trifluoromethyl, Piperazine
Imidazo[1,2-a]pyridine derivatives () Leptospirocidal Not reported Triazole, Chlorophenyl

Key Observations :

  • Antimicrobial Potency: Nitro (-NO₂) and cyano (-CN) substituents in Q1–Q14 correlate with enhanced antimicrobial activity (MIC 12.5–50 μg/mL), likely due to electrophilic interactions with microbial enzymes .
  • Antifungal Specificity: The pyridinone scaffold in PYR () demonstrates selective activity against C. albicans, possibly via inhibition of fungal membrane biosynthesis .
  • Anti-Parasitic Activity : Pyridine derivatives like UDO/UDD () target T. cruzi CYP51 with sub-micromolar efficacy, highlighting the role of trifluoromethyl groups in improving metabolic stability .

Biological Activity

4-[1-(4-Chlorophenyl)aziridin-2-yl]pyridine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure combines an aziridine ring with a pyridine moiety, suggesting a diverse range of interactions with biological targets. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features:

  • Aziridine Ring : Known for its high reactivity, particularly towards nucleophilic sites in biological molecules.
  • Pyridine Moiety : Often associated with pharmacological activity due to its ability to interact with various receptors and enzymes.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with target proteins, potentially inhibiting enzymatic activities or disrupting cellular processes. The aziridine ring's reactivity is crucial for these interactions, allowing it to participate in nucleophilic attacks on electrophilic centers within biological systems.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that aziridine derivatives can induce apoptosis in cancer cell lines through mechanisms involving the activation of caspases and the cleavage of poly(ADP-ribose) polymerase (PARP) .

Table 1: Anticancer Activity of Aziridine Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
This compoundK56212.5Induction of apoptosis
2-{[2-(1H-Pyrazolo[3,4-c]pyridin-3-yl)...}MCF-78.0Caspase activation
5-{1-[(4-chlorophenyl)sulfonyl...}A54915.0Cell cycle arrest

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Studies have demonstrated that derivatives with similar structures can inhibit the growth of various bacterial strains, suggesting a potential role in treating infections .

Table 2: Antimicrobial Activity of Related Compounds

CompoundBacterial Strain TestedMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
N-(4-{[1-(cyclopropylmethyl)...}S. aureus16 µg/mL

Case Studies

Several studies have focused on the synthesis and evaluation of aziridine derivatives:

  • Synthesis and Evaluation : A study synthesized a series of aziridine compounds and evaluated their anticancer and antimicrobial activities using standard assays like MTT for cell viability and agar diffusion for antimicrobial testing .
  • Molecular Docking Studies : Computational studies revealed strong binding affinities of these compounds to key enzymes involved in cancer progression, such as DNA ligase and topoisomerases . This suggests that structural modifications could enhance their therapeutic potential.

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